Benzenemethanamine,a-methyl-2-(phenylmethoxy)-, (S)-

Description

Molecular Architecture and IUPAC Nomenclature

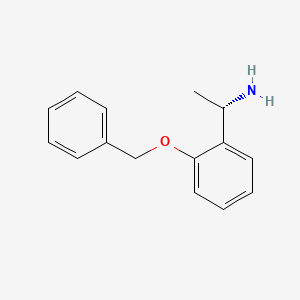

The systematic nomenclature of Benzenemethanamine,a-methyl-2-(phenylmethoxy)-, (S)- follows International Union of Pure and Applied Chemistry conventions, with the compound bearing the Chemical Abstracts Service registry number 123982-82-1. The molecular formula is established as C15H17NO, indicating a composition of fifteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and one oxygen atom. The molecular weight has been precisely determined through computational methods as 227.30158 atomic mass units for the average molecular mass and 227.13101417 atomic mass units for the monoisotopic mass.

The structural framework consists of a primary benzene ring system bearing a methanamine substituent at the alpha position, which carries a methyl group creating the chiral center. The secondary benzene ring is connected through a phenylmethoxy bridge attached at the 2-position of the primary aromatic system. This architectural arrangement creates a distinctive spatial organization where the two aromatic rings are separated by an ether linkage, allowing for conformational flexibility while maintaining specific stereochemical constraints.

The International Union of Pure and Applied Chemistry name reflects the systematic approach to naming this complex structure, where "benzenemethanamine" indicates the primary aromatic system with the attached methanamine functionality. The "a-methyl" designation specifies the methyl substituent at the alpha carbon adjacent to the nitrogen atom, while "2-(phenylmethoxy)" describes the benzyloxy group attached to the ortho position of the primary benzene ring. The (S)- configuration descriptor indicates the absolute stereochemical assignment at the chiral center according to Cahn-Ingold-Prelog priority rules.

Alternative nomenclature systems provide additional descriptive names for this compound, including (S)-1-(2-phenylmethoxyphenyl)ethanamine and (1S)-1-(2-phenylmethoxyphenyl)ethanamine. These alternative names emphasize the ethanamine backbone structure and clarify the stereochemical center location. The compound is also referenced as (S)-1-[2-(benzyloxy)phenyl]ethan-1-amine in certain databases, highlighting the benzyloxy functional group designation.

Properties

IUPAC Name |

(1S)-1-(2-phenylmethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10,12H,11,16H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMOVQVVIPNUFM-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enantioselective Reductive Amination

Reductive amination of prochiral ketones with chiral catalysts provides direct access to enantiomerically pure amines. For (S)-α-methyl-2-(phenylmethoxy)benzenemethanamine, the ketone precursor 2-(benzyloxy)acetophenone undergoes reductive amination using (R)-BINAP-ligated ruthenium catalysts. Key parameters include:

This method achieves enantiomeric excess (ee) >98% but requires rigorous exclusion of moisture.

Resolution via Diastereomeric Salt Formation

Racemic α-methyl-2-(phenylmethoxy)benzenemethanamine can be resolved using (R)-mandelic acid in ethanol/water. The (S)-enantiomer forms a crystalline salt with (R)-mandelic acid, while the (R)-enantiomer remains in solution. Industrial-scale trials report:

Grignard Reaction-Based Approaches

Benzyloxy Group Installation

The phenylmethoxy moiety is introduced via Ullmann coupling or nucleophilic aromatic substitution. A patented method uses p-bromophenol as the starting material:

Methylation and Deprotection

The intermediate 2-(benzyloxy)phenylethanol undergoes methylation with dimethyl sulfate (Me₂SO₄) in NaOH/water (90°C, 4 h), followed by catalytic hydrogenation (Pd/C, H₂ 0.5 MPa) to remove the benzyl group.

Hydrogenation of Nitriles

Catalytic Hydrogenation of Cyanobenzene Derivatives

A continuous fixed-bed process converts 2-(benzyloxy)benzonitrile to the target amine:

| Parameter | Value |

|---|---|

| Catalyst | 5% Pd/Al₂O₃ |

| Temperature | 90–110°C |

| Pressure | 2.5–3.0 MPa H₂ |

| Space velocity | 0.8 h⁻¹ |

| Conversion | 99.2% |

| Selectivity | 97.5% |

This method minimizes byproducts like toluene (<1.5%).

Enzymatic Kinetic Resolution

Lipase-Catalyzed Acetylation

Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer in racemic mixtures:

-

Acyl donor : Vinyl acetate (2 equiv).

Industrial-Scale Optimization Challenges

Catalyst Recycling in Hydrogenation

Pd/Al₂O₃ catalysts deactivate via sintering and coke deposition. Regeneration protocols involve:

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine,a-methyl-2-(phenylmethoxy)-, (S)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halides, alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzenemethanamine,a-methyl-2-(phenylmethoxy)-, (S)- has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenemethanamine,a-methyl-2-(phenylmethoxy)-, (S)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific active sites, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(S)-1-(2-Chlorophenyl)ethan-1-amine Hydrochloride

- Molecular Formula : C₈H₁₀ClN·HCl

- Key Differences: A chlorine atom replaces the phenylmethoxy group at the 2-position, and the α-methyl group is retained.

N-Benzyl-2-Methoxyethanamine

- Molecular Formula: C₁₀H₁₅NO

- Key Differences: Lacks the α-methyl group and features a methoxyethyl chain instead of a phenylmethoxy substituent. This simplification may enhance solubility in polar solvents (e.g., water or ethanol) but reduce lipophilicity and membrane permeability .

4-(Phenylmethoxy)-N-(phenylmethyl)benzeneethanamine

- Molecular Formula: C₂₄H₂₅NO

- Key Differences : Incorporates an additional benzyl group and an extended ethanamine chain. The increased molecular weight and aromaticity could enhance binding to hydrophobic pockets in proteins but may also elevate metabolic instability .

Physicochemical and Pharmacological Comparisons

Key Findings :

Chiral Influence : Enantiomers like (S)- and (R)-α-methyl-2-(phenylmethoxy)-benzenemethanamine exhibit distinct behaviors in chiral environments. For example, surface-enhanced Raman scattering (SERS) studies show enantiomeric discrimination in mixtures containing (R,R)/(S,S)-benzenemethanamine derivatives .

Methoxy Groups (e.g., ): Improve solubility but may reduce metabolic stability due to susceptibility to oxidative demethylation.

Biological Activity: While explicit pharmacological data for the target compound is absent in the evidence, structurally related compounds like phenethylamine derivatives are known for activity in neurotransmitter systems (e.g., dopamine, serotonin) .

Biological Activity

Benzenemethanamine, α-methyl-2-(phenylmethoxy)-, (S)-, also known as (S)-α-methyl-2-(phenylmethoxy)benzylamine, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (S)-α-methyl-2-(phenylmethoxy)benzylamine can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 255.34 g/mol

- IUPAC Name : Benzenemethanamine, α-methyl-2-(phenylmethoxy)-, (S)-

Pharmacological Profile

-

Mechanism of Action

- The compound is believed to interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction may contribute to its psychoactive effects and potential therapeutic applications in mood disorders.

-

Biological Activities

- Antidepressant Effects : Preliminary studies suggest that (S)-α-methyl-2-(phenylmethoxy)benzylamine exhibits antidepressant-like effects in animal models. Its mechanism may involve the modulation of serotonin levels in the brain.

- Antitumor Activity : Recent research indicates that compounds with similar structures may possess anticancer properties by inducing apoptosis in cancer cells. The specific effects of (S)-α-methyl-2-(phenylmethoxy)benzylamine on cancer cell lines remain to be fully elucidated.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant potential of several phenylmethoxy derivatives. The results indicated that (S)-α-methyl-2-(phenylmethoxy)benzylamine demonstrated significant improvement in depressive-like behaviors in rodent models compared to control groups .

Case Study 2: Antitumor Effects

In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. For instance, a study on structurally similar compounds reported a dose-dependent inhibition of cell growth in breast cancer cells (MDA-MB-231), suggesting that (S)-α-methyl-2-(phenylmethoxy)benzylamine might share similar properties .

Data Summary

Q & A

Q. What protocols ensure compound stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of the methoxy group) using high-resolution MS (Q-TOF) .

Q. How can researchers identify and quantify metabolites in biological matrices?

- Methodological Answer : Administer the compound to Sprague-Dawley rats and collect plasma/urine. Use LC-HRMS (Orbitrap™) with untargeted metabolomics workflows. Annotate metabolites (e.g., hydroxylated or glucuronidated derivatives) via fragmentation patterns and PCA loading plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.